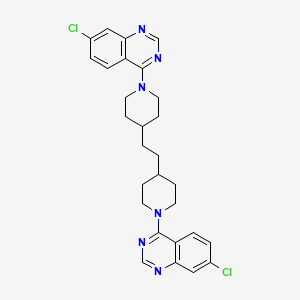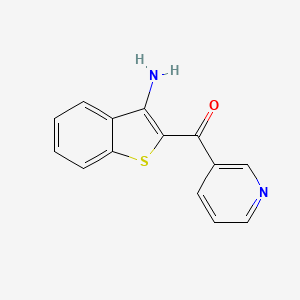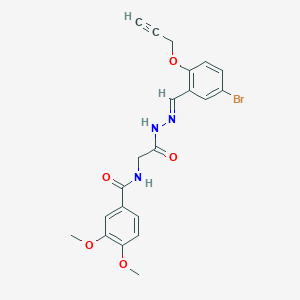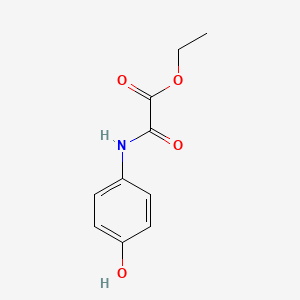
1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a central urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea can be synthesized through a reaction between 4-fluoroaniline and 2-methoxyaniline with phosgene or a phosgene equivalent. The reaction typically involves the following steps:
Formation of Isocyanate: 4-Fluoroaniline is reacted with phosgene to form 4-fluorophenyl isocyanate.
Urea Formation: The 4-fluorophenyl isocyanate is then reacted with 2-methoxyaniline to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or methoxy groups.
Substitution: Substituted urea derivatives with different nucleophiles replacing the fluorine atom.
科学研究应用
1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Material Science: It is explored for its use in the development of advanced materials with specific properties, such as polymers or coatings.
Industry: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea: Similar structure with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-3-(2-methoxyphenyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C14H13FN2O2 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18) |
InChI 键 |
FMFOVKKWBLOOKF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)



